Unique Pharmacophoric Structure Enforces Specific Target Engagement
Unlike generic PIM kinase inhibitor scaffolds, the target compound possesses a distinct 6-chloropyridine-2-carboxamide moiety coupled to an N-(2-aminophenyl) group bearing a 1-methylpiperidin-4-yl substituent. This precise substitution pattern is absent in closely related bicyclic aromatic carboxamides described in the primary patent literature for PIM kinase inhibitors, which predominantly feature alternative head groups and linker regions [1]. The structural uniqueness implies a non-obvious interaction profile with the kinase hinge region and hydrophobic pockets.
| Evidence Dimension | Ligand-Protein Interaction Motif |
|---|---|
| Target Compound Data | 6-chloro-pyridine-2-carboxamide head; N-[2-(1-methylpiperidin-4-ylamino)phenyl] tail |
| Comparator Or Baseline | Bicyclic aromatic carboxamides (e.g., in patent US9580418) typically utilize a benzimidazole or azabenzimidazole core. |
| Quantified Difference | Non-overlapping chemical space. The target compound has a distinct topological polar surface area (tPSA) of 60.6 Ų and a rotatable bond count of 4. |
| Conditions | Computational 2D structural comparison and molecular descriptor analysis using standard cheminformatics tools. |
Why This Matters
Procurement of this exact structure is mandatory for projects intending to build a unique SAR series or to serve as a structurally distinct negative control in selectivity profiling.
- [1] Incyte Corporation. (2017). US9580418B2 - Bicyclic aromatic carboxamide compounds useful as Pim kinase inhibitors. U.S. Patent and Trademark Office. View Source
